Isopropenylphosphonic acid

描述

Overview of Phosphonic Acids and Their Significance in Contemporary Chemistry

Phosphonic acids are a class of organophosphorus compounds distinguished by a phosphorus atom bonded to three oxygen atoms (two hydroxyl groups and one P=O double bond) and one carbon atom. beilstein-journals.org This structure allows them to act as effective chelating agents, binding strongly to di- and trivalent metal ions. oszk.hu This property is crucial in various applications, from preventing scale formation in industrial water systems to acting as corrosion inhibitors. oszk.huhach.com In medicinal chemistry and biochemistry, phosphonate (B1237965) groups are utilized as stable bioisosteres for phosphates, as seen in antiviral drugs like Tenofovir. wikipedia.org Their ability to form strong interactions with surfaces also makes them valuable for modifying materials. beilstein-journals.orgoszk.hu

The synthesis of phosphonic acids can be achieved through several methods, including the well-known Michaelis-Arbuzov and Michaelis-Becker reactions. acs.org A common and effective method involves the dealkylation of dialkyl phosphonates. beilstein-journals.org The versatility in synthesis and their unique properties have established phosphonic acids as important compounds in fields ranging from materials science and industrial chemistry to pharmacology. beilstein-journals.orgwikipedia.org

The Unique Structural Features and Research Relevance of Isopropenylphosphonic Acid

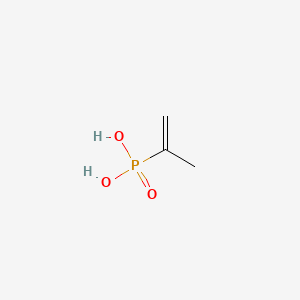

This compound (IPPA) possesses the chemical formula C₃H₇O₃P and is structurally defined by an isopropenyl group (CH₂=C(CH₃)-) attached to a phosphonic acid moiety (-PO(OH)₂). ontosight.ai This combination of a reactive vinyl group and a functional phosphonic acid group on a compact molecule makes it a subject of significant research interest. The presence of the double bond allows IPPA to act as a monomer in polymerization reactions, leading to the formation of polymers with pendant phosphonic acid groups. unichemtechnologies.com These polymers, such as poly(this compound) (PIPPA), exhibit properties that are valuable in various applications. google.comgoogle.com

The phosphonic acid group provides strong chelating abilities and allows for surface adhesion, while the isopropenyl group offers a site for polymerization and other chemical modifications. ontosight.aiunichemtechnologies.com This dual functionality is key to its relevance in the development of new materials, including polymer additives and surface modification agents. ontosight.ai

Scope and Objectives of the Comprehensive Academic Research Outline

This article aims to provide a focused and detailed examination of this compound. The primary objective is to present a thorough overview based on current scientific research, concentrating exclusively on its chemical properties and applications in materials science and polymer chemistry. The subsequent sections will explore its role as a monomer, its use in surface modification, and its function as a metal ion chelator, supported by detailed findings and data.

Structure

3D Structure

属性

IUPAC Name |

prop-1-en-2-ylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O3P/c1-3(2)7(4,5)6/h1H2,2H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKDQEBPBYOXHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063572 | |

| Record name | Isopropenylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4721-36-2 | |

| Record name | P-(1-Methylethenyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4721-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropenylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004721362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropenylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROPENYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOE0XIS78J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Isopropenylphosphonic Acid and Its Esters

Direct Synthetic Routes to Isopropenylphosphonic Acid

Direct synthesis methods provide pathways to form this compound from readily available starting materials.

A cost-effective and common method for preparing this compound involves the nucleophilic addition of phosphorus trichloride (B1173362) (PCl₃) to a carbonyl compound, specifically acetone. google.comgoogle.com This reaction serves as the foundational step in producing the monomer for subsequent polymerization or other applications. google.com

The synthesis proceeds by the rapid addition of phosphorus trichloride to acetone. google.comgoogleapis.com This initial addition is typically only slightly exothermic. Following this step, a reagent such as acetic acid is added, leading to a reflux as a significant amount of hydrogen chloride gas is evolved. google.com The reaction mixture is further treated to yield the final this compound product. This method is favored for its use of relatively low-cost precursor compounds. google.com

Table 1: Example Reaction Parameters for this compound Synthesis

| Reactant 1 | Reactant 2 | Subsequent Reagent | Key Observation | Reference |

|---|

This compound can also be synthesized through the dehydration of 2-hydroxy-2-propanephosphonic acid. google.com This process involves heating the alpha-hydroxyl alkyl phosphonic acid at high temperatures, typically in the range of 125°C to 250°C. google.comgoogle.com The thermal treatment eliminates a molecule of water, resulting in the formation of the carbon-carbon double bond characteristic of the isopropenyl group. This method provides an alternative route to the desired monomer, starting from the corresponding hydrated phosphonic acid. google.com

The deamination of 1-aminoalkylphosphonic acids presents a more complex route that can lead to the formation of vinylphosphonic acid derivatives. mdpi.comsemanticscholar.org This reaction is carried out using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂). mdpi.com The reaction of 1-aminoalkylphosphonic acids with nitrous acid yields a mixture of products, suggesting that 1-phosphonoalkylium ions may act as intermediates. mdpi.comsemanticscholar.org

Depending on the structure of the starting amino acid, these intermediates can undergo substitution, rearrangement, or elimination of protons. mdpi.com The elimination pathway leads to the formation of vinylphosphonic acid derivatives. mdpi.comsemanticscholar.org Therefore, the deamination of 1-amino-2-propylphosphonic acid could theoretically yield this compound as one of several products in the resulting mixture.

Table 2: General Product Profile from Deamination of 1-Aminoalkylphosphonic Acids

| Product Type | Description | Reference |

|---|---|---|

| Substitution Products | Formation of 1-hydroxyalkylphosphonic acids. | mdpi.com |

| Elimination Products | Formation of vinylphosphonic acid derivatives. | mdpi.com |

| Rearrangement Products | Formation of 2-hydroxyalkylphosphonic acids. | mdpi.com |

Preparation of Isopropenylphosphonate Esters

The synthesis of isopropenylphosphonate esters is crucial for creating derivatives with varied properties and for use in further chemical transformations.

The synthesis of phosphonate (B1237965) esters can be achieved through strategies involving diazo compounds. Diazo-transfer reactions are a useful method for preparing α-diazo carbonyl compounds from active methylene (B1212753) compounds using reagents like p-toluenesulfonyl azide (B81097) (tosyl azide). scielo.brorgsyn.org This general principle can be extended to the synthesis of phosphonate esters.

The strategy involves reacting a suitable phosphonate precursor containing an active methylene group with a diazo-transfer reagent. scielo.br For instance, a β-ketophosphonate could be subjected to a diazo transfer reaction to yield an α-diazo-β-ketophosphonate. While not a direct route to isopropenylphosphonate esters, these diazo-containing intermediates are versatile and can be used in subsequent reactions, such as those involving metal catalysis, to form a variety of organophosphorus compounds. The efficiency of the diazo transfer can be highly dependent on the substrate and reaction conditions. orgsyn.org

Nucleophilic substitution is a fundamental and widely used method for preparing phosphonate esters. A classic example is the Michaelis-Arbuzov reaction, which creates a phosphorus-carbon bond by reacting an alkyl halide with a trialkyl phosphite (B83602). ontosight.airesearchgate.net To synthesize an isopropenylphosphonate ester via this route, an isopropenyl halide would be reacted with a phosphite.

Another powerful nucleophilic substitution strategy involves the conversion of a phosphonic acid to a more reactive intermediate, such as a phosphonic dichloride. This is often achieved by treating the phosphonic acid with reagents like oxalyl chloride or thionyl chloride. nih.govlibretexts.org The resulting phosphonic dichloride is a highly electrophilic species that can readily react with alcohol nucleophiles to form the desired phosphonate diesters. libretexts.org This two-step process—activation followed by substitution—is a versatile approach for synthesizing a wide range of phosphonate esters from a common phosphonic acid precursor. nih.gov

Conversion from Haloalkylphosphonate Intermediates

A notable synthetic route to isopropenylphosphonates, such as diethyl isopropenylphosphonate, proceeds through the use of haloalkylphosphonate intermediates. This method offers versatility in creating a range of phosphonate precursors. The process typically involves a two-step sequence. First, a haloalkylphosphonate intermediate is synthesized by reacting a phosphite ester, like diethyl phosphite, with a suitable haloalkyl reagent. Subsequently, this intermediate is converted into the target isopropenylphosphonate. This transformation is generally achieved through an elimination reaction, where the halogen and a hydrogen atom are removed from adjacent carbon atoms, often facilitated by heat or the application of a base, to introduce the isopropenyl double bond. Success in this route hinges on the careful control of the elimination step to prevent the formation of unwanted side products and ensure the desired isomer is formed.

Polymerization of Vinyl Phosphonates as a Synthetic Method for High Molecular Weight Species

The polymerization of vinyl phosphonate monomers is a primary strategy for obtaining high molecular weight poly(this compound) and related polymers. Several distinct polymerization techniques have been developed, each offering different levels of control over the final polymer's characteristics.

Radical polymerization is a common approach, though the homopolymerization of vinyl phosphonate monomers is often dominated by chain transfer reactions, which can limit the achievable molecular weight, frequently resulting in oligomers. rsc.orgresearchgate.net However, high molecular weight copolymers can be successfully synthesized through the radical copolymerization of vinyl phosphonates with other electron-accepting monomers. rsc.org For instance, copolymerizing diethyl vinylphosphonate (B8674324) with styrene (B11656) or acrylonitrile (B1666552) has been shown to produce copolymers with molecular weights reaching up to 100,000 g/mol . rsc.org An alternative, cost-effective method involves the aqueous polymerization of a mixture of this compound (IPPA) and this compound anhydride (B1165640) in an alkaline solution. google.com

More advanced techniques offer precise control over the polymerization process. Rare earth metal-mediated group transfer polymerization (GTP) has emerged as a highly effective method for producing well-defined poly(vinylphosphonates) with precise molecular weights and low polydispersity. nih.gov Similarly, coordination polymerization using rare earth metal complexes as catalysts can yield high molecular weight, isotactic polymers. encyclopedia.pub Anionic polymerization, while sometimes complicated by side reactions, is also capable of producing polymers with very high molecular weights, with some studies reporting values as high as 814 kDa. encyclopedia.pub

Table 1: Comparison of Polymerization Methods for Vinyl Phosphonates

| Polymerization Method | Catalysts/Initiators | Key Features | Resulting Molecular Weight (Mw) | Citation(s) |

|---|---|---|---|---|

| Radical Copolymerization | Free-radical initiators | Effective with electron-accepting comonomers like styrene. | High (up to 100,000 g/mol) | rsc.org |

| Aqueous Polymerization | Water-soluble initiators | Cost-effective; uses a monomer/anhydride mixture. | High yields, dependent on conditions. | google.com |

| Group Transfer Polymerization (GTP) | Late lanthanide metallocenes | Produces polymers with precise MW and low polydispersity. | High, well-defined | nih.gov |

| Anionic Polymerization | t-Butyllithium (tBuLi) | Can achieve very high molecular weights. | 4.2–814 kDa | encyclopedia.pub |

| Coordination Polymerization | Rare earth metal amides | Forms high MW, isotactic polymers. | 65–84 kDa | encyclopedia.pub |

Mechanistic Studies and Optimization in this compound Synthesis

Elucidation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying key intermediates are fundamental to controlling the synthesis of this compound and its esters. The initial formation of the monomer itself can be achieved via the nucleophilic addition of phosphorus trichloride (PCl₃) to the carbonyl group of an appropriate α,β-unsaturated compound. google.com

A critical step in many synthetic sequences is the conversion of dialkyl phosphonate esters to the final phosphonic acid. A widely used mild method, often called the McKenna reaction, involves dealkylation using bromotrimethylsilane (B50905) (TMSBr). beilstein-journals.orgresearchgate.net The mechanism proceeds through an oxophilic silylation, where the silicon atom attacks the phosphoryl oxygen, leading to the formation of a bis-silylated phosphonate intermediate. beilstein-journals.org This intermediate is then readily hydrolyzed in a subsequent step, typically with methanol, to yield the phosphonic acid. beilstein-journals.org

Studies of related organophosphorus reactions provide further insight into potential intermediates. In the deamination of 1-aminoalkylphosphonic acids, unstable 1-phosphonoalkylium ions have been identified as plausible reactive intermediates. mdpi.com In other transformations, such as the temperature-dependent esterification of phosphonic acids, pyrophosphonates have been detected as stable, observable intermediates that are subsequently converted to the final diester product. nih.govresearchgate.net These examples highlight the complex intermediate landscape in organophosphorus chemistry.

Strategies for Yield Improvement and Byproduct Control

Maximizing the yield of the desired product while minimizing the formation of byproducts is a central goal in chemical synthesis. In the context of this compound and its precursors, several strategies have proven effective.

For reactions that involve thermally sensitive compounds, such as the rearrangement of acetylenic intermediates to form allenylphosphonic dichlorides (a related precursor), continuous distillation of the product from the reaction mixture is a key strategy. This approach prevents product decomposition at high temperatures and significantly enhances the yield. In polymerization reactions, the optimization of initiator addition can dramatically affect the outcome. For the aqueous polymerization of IPPA, extending the initiator feed time up to ten hours was found to increase the polymer yield. google.com

When synthesizing from haloalkylphosphonate intermediates, meticulous control over the elimination step is crucial to ensure the formation of the isopropenyl group without unwanted side reactions. Furthermore, looking beyond traditional chemical methods, biotransformation processes have been noted as an environmentally friendly alternative that can reduce waste and improve yield efficiency in the synthesis of related compounds.

Analysis of Reaction Conditions on Product Purity and Selectivity

The conditions under which a reaction is performed have a profound impact on the purity and selectivity of the final product. Temperature, solvent, and reactant concentration are critical variables that must be carefully controlled.

Temperature, in particular, can serve as a switch for reaction selectivity. In the esterification of phosphonic acids with triethyl orthoacetate, for example, performing the reaction at 30°C selectively yields the monoester, whereas increasing the temperature to 90°C shifts the selectivity to favor the formation of the diester, with the monoester dropping to just 1% of the product mixture. nih.govresearchgate.net

The choice of solvent is also a determining factor. Studies have shown that reaction yields and selectivity can vary significantly between solvents like methyl tert-butyl ether (MTBE), tetrahydrofuran (B95107) (THF), and dichloromethane. nih.gov In polymerization processes, the concentration of reactants plays a direct role in the efficiency of the reaction. For the aqueous polymerization of IPPA, it was discovered that polymer conversion increased with a higher initial solids content, with the maximum conversion achieved at the highest possible concentration where the monomer solution remained homogeneous. google.com

Table 2: Effect of Reaction Conditions on Synthesis Outcomes

| Parameter | Condition | Effect | Outcome | Citation(s) |

|---|---|---|---|---|

| Temperature | 30°C vs. 90°C | Controls reaction selectivity | Monoester vs. Diester formation | nih.govresearchgate.net |

| Solvent | MTBE vs. THF vs. Dichloromethane | Affects conversion and selectivity | Varied product yields | nih.gov |

| Concentration | Low vs. High solids content | Influences polymer conversion | Higher concentration leads to higher conversion | google.com |

| Process | Continuous Distillation | Prevents product decomposition | Enhanced yield and purity | |

| Initiator Feed | Short vs. Extended (up to 10 hrs) | Affects polymer yield | Extended feed increases yield | google.com |

Polymerization and Copolymerization Behavior of Isopropenylphosphonic Acid

Homopolymerization of Isopropenylphosphonic Acid (IPPA)

The homopolymerization of this compound (IPPA) yields poly(this compound) (PIPPA), a polymer with significant applications, notably as a scale inhibitor and corrosion control agent in aqueous systems. unichemtechnologies.comfree.fr The creation of PIPPA is primarily achieved through radical chain addition polymerization, a versatile method that can be adapted to various process conditions. unichemtechnologies.com

Radical Chain Addition Polymerization Techniques

Radical chain addition polymerization is a fundamental process in polymer chemistry where a polymer chain grows by the sequential addition of monomer units to a radical center. unichemtechnologies.com For this compound, this polymerization can be conducted using several techniques, including bulk, suspension, emulsion, and solution polymerization. google.comgoogle.com

Bulk Polymerization Methodologies

Bulk polymerization is a straightforward method where the reaction is carried out using only the monomer and a monomer-soluble initiator, without any solvent. This technique is mentioned as a potential method for the polymerization of IPPA. google.comgoogle.com In this approach, the polymerization is typically initiated by heat (thermal polymerization) or a source of radicals. While specific documented examples for the bulk homopolymerization of IPPA are not extensively detailed in the provided research, the general principle involves heating the IPPA monomer in the presence of a suitable initiator to form the polymer. The viscosity of the medium increases significantly as the polymerization progresses, which can present challenges in heat and mass transfer.

Suspension and Emulsion Polymerization Approaches

Suspension and emulsion polymerization techniques are heterogeneous systems that offer advantages in controlling reaction heat and viscosity.

Suspension Polymerization: This method involves dispersing the water-insoluble monomer as droplets in a continuous aqueous phase. The polymerization occurs within these individual monomer droplets, which can be considered as tiny bulk reactors. For IPPA, a non-aqueous suspension polymerization procedure has been described. google.com In this process, anhydrous IPPA is slurried in an organic solvent like ethyl acetate, and the polymerization is initiated with an organic-soluble initiator. google.com The resulting polymer is then isolated by filtration.

Emulsion Polymerization: Emulsion polymerization is another potential route for producing poly(this compound). google.comgoogle.com In a typical oil-in-water (O/W) emulsion polymerization, the monomer is emulsified in water with the aid of a surfactant to form micelles. A water-soluble initiator generates radicals in the aqueous phase, which then migrate into the micelles to initiate polymerization. osaka-u.ac.jp The monomer droplets act as reservoirs, supplying monomer to the growing polymer particles. osaka-u.ac.jp While this method is cited as a possibility for IPPA, detailed procedures for its homopolymerization via this route are not extensively documented. However, the general framework suggests it as a viable, though less common, approach compared to solution polymerization. google.comgoogle.comosaka-u.ac.jp

Solution Polymerization in Aqueous and Non-Aqueous Media

Solution polymerization is a widely referenced and economically favorable method for producing poly(this compound). google.com This technique can be performed in both aqueous and non-aqueous environments.

Non-Aqueous Solution Polymerization: In this approach, IPPA is dissolved in an organic solvent, and polymerization is initiated by an organic-soluble initiator. google.com For example, anhydrous this compound can be polymerized in a solvent such as ethyl acetate. googleapis.com The resulting polymer, being insoluble in the organic medium, precipitates out and can be collected.

Aqueous Solution Polymerization: From an economic standpoint, aqueous solution polymerization is often preferred as it avoids the use of costly organic solvents. google.com The procedure typically involves treating an alkaline aqueous solution of IPPA with a water-soluble polymerization initiator. google.com The pH of the monomer solution is generally adjusted to a range of 3 to 10 with an aqueous base before polymerization begins. google.com The reaction is typically conducted at temperatures between 50°C and 100°C. google.com

| Polymerization Method | Medium | Initiator Type | Key Features |

| Non-Aqueous Solution | Organic Solvent (e.g., ethyl acetate) | Organic-Soluble | Polymer precipitates from solution. |

| Aqueous Solution | Water (alkaline) | Water-Soluble | Economical; avoids organic solvents. |

Influence of Initiator Systems on Poly(this compound) Formation

The choice of initiator system is critical in the radical polymerization of IPPA and depends on the chosen polymerization medium.

In aqueous systems , water-soluble initiators are employed. Conventional choices include persulfates (such as ammonium (B1175870) persulfate or sodium persulfate) and azo compounds. google.comgoogle.com

In non-aqueous systems , organic-soluble initiators are used. Benzoyl peroxide is a commonly cited example for the polymerization of IPPA in organic solvents like ethyl acetate. google.comgoogleapis.com

Research has shown that the initiator feed duration can impact the polymer yield. In aqueous solution polymerization, extending the initiator feed for up to about 10 hours has been found to increase the polymer yield. google.com The amount of initiator used is also a key parameter. A lower initiator charge can surprisingly lead to higher conversion yields, particularly when polymerizing a mixture of IPPA and its anhydride (B1165640). google.com

| Initiator Type | Polymerization System | Examples |

| Water-Soluble | Aqueous Solution | Ammonium Persulfate, Sodium Persulfate, Azo Compounds |

| Organic-Soluble | Non-Aqueous Solution/Suspension | Benzoyl Peroxide |

Polymerization of this compound Anhydride Mixtures

A significant advancement in the synthesis of poly(this compound) involves the polymerization of a mixture of this compound (IPPA) and its anhydride (IPPAA). google.com This method has been shown to produce unexpectedly high conversion yields with a lower amount of initiator compared to the polymerization of IPPA alone, especially in aqueous solutions. google.com

The polymerization is preferably conducted in an alkaline aqueous solution using a water-soluble initiator. google.com The mole ratio of IPPAA to IPPA can range from approximately 40:60 to 80:20. google.com A particularly preferred embodiment involves a monomer mixture with a 50:50 mole ratio of IPPAA to IPPA, polymerized in an aqueous solution at a pH of 4 to 7. google.com The reaction is typically carried out at a temperature between 80°C and 100°C, with an initiator concentration of about 2.5 to 5.0 mole percent fed over 4 to 10 hours. google.com This process can achieve a monomer-to-polymer conversion of around 75 mole percent. google.com

| Parameter | Preferred Condition |

| Monomer Composition | Mixture of this compound (IPPA) and this compound anhydride (IPPAA) |

| Mole Ratio (IPPAA:IPPA) | 40:60 to 80:20 |

| pH (Aqueous Solution) | 4 to 7 |

| Temperature | 80°C to 100°C |

| Initiator Concentration | 2.5 to 5.0 mole % |

| Initiator Feed Time | 4 to 10 hours |

| Resulting Conversion | ~75 mole % |

Copolymerization Strategies with this compound

This compound (IPPA) is a versatile monomer utilized in the synthesis of polymers for a variety of applications, largely due to the functional phosphonate (B1237965) group it introduces. Its copolymerization with other monomers allows for the tailoring of polymer properties to meet specific performance requirements.

Copolymerization with Hypophosphorous Acid and its Salts for Backbone Modification

A significant strategy in modifying the structure and properties of IPPA-based polymers is the copolymerization with hypophosphorous acid or its salts, such as sodium hypophosphite. google.com This approach is distinct because it incorporates phosphorus atoms directly into the polymer backbone, in addition to the pendant phosphonate groups provided by the IPPA monomer. google.comunichemtechnologies.com

The polymerization of phosphonic acid monomers like IPPA with hypophosphorous acid or its salts results in polymers that feature both pendant phosphonate groups and phosphinate groups integrated within the main polymer chain. google.com This unique structure is achieved through the reaction of the unsaturated phosphonic acid monomer with the hypophosphite source. unichemtechnologies.com The resulting polymer's architecture, containing both types of phosphorus groups, can be beneficial for applications such as scale and corrosion inhibition. google.comunichemtechnologies.com

For example, a typical synthesis involves reacting this compound with sodium hypophosphite in an aqueous solution, often initiated by a persulfate initiator at elevated temperatures. google.com The resulting polymer structure includes repeating units from IPPA, providing the pendant phosphonate functionality, and integrated phosphinate groups derived from the hypophosphite, which become part of the polymer backbone. google.com The general structure of such a polymer can be envisioned as having phosphonate groups attached to the chain and phosphinate groups connecting segments of the carbon backbone. google.com

A representative laboratory-scale synthesis is detailed in the table below:

Table 1: Example Synthesis of a Copolymer with Pendant Phosphonate and Backbone Phosphinate Groups

| Parameter | Value |

|---|---|

| This compound (IPPA) | 73.8 g (0.389 mol) |

| 50% Liquid Caustic Soda | 31.2 g (0.39 mol) |

| Sodium Hypophosphite | 4.05 g (0.038 mol) |

| Initiator (Sodium Persulfate) | 5.0 g (0.021 mol) in 20 g water |

| Reaction Temperature | 90-95°C, then 100-105°C |

| Reference | google.com |

Copolymerization with Unsaturated Carboxylic Acid Derivatives

Copolymerization of this compound with unsaturated carboxylic acids and their derivatives is a common method to produce multifunctional polymers. These copolymers combine the properties of both phosphonic and carboxylic acid groups, making them effective in various industrial applications.

Copolymers of this compound with acrylic acid (AA) and methacrylic acid are synthesized to create polymers with enhanced scale and corrosion inhibiting properties. googleapis.comcqvip.com The presence of both phosphonate and carboxylate functional groups in the same polymer chain often leads to synergistic effects. irowater.com The copolymerization can be carried out using various techniques, including solution polymerization. google.comnih.gov

These copolymers are noted for their ability to inhibit the formation of mineral scales such as calcium carbonate and calcium phosphate (B84403). googleapis.comirowater.com Terpolymers, which include a third monomer like a hydroxylated alkyl acrylate (B77674), are also developed to further optimize performance in specific environments like cooling water systems. cqvip.comgoogle.com The ratio of the monomers can be adjusted to control the properties of the final polymer. google.com

This compound can be copolymerized with maleic acid or its anhydride to produce polymers with a high density of functional groups. google.comgoogleapis.com Maleic anhydride is known for its tendency to form alternating copolymers with various comonomers. nih.govineosopen.org The anhydride groups in the resulting polymer can be readily hydrolyzed to form dicarboxylic acid units, which, along with the phosphonic acid groups from IPPA, contribute to the polymer's functionality. nih.govajchem-a.com

These copolymers are effective dispersants and scale inhibitors. irowater.comgoogleapis.com The combination of strong acid (phosphonic) and weaker acid (carboxylic) groups provides a broad range of activities. Terpolymers incorporating IPPA, maleic anhydride, and another monomer are also reported for specialized applications. google.com

Copolymerization with Hydroxylated Alkyl Acrylates

The copolymerization of this compound with hydroxylated alkyl acrylates, such as 2-hydroxypropylacrylate (HPA), is a key strategy for creating effective corrosion and scale inhibitors for water treatment. google.comirowater.com The resulting copolymers contain both phosphonate groups from IPPA and hydroxyl and carboxylate groups from the acrylate comonomer. google.com

The hydroxyl groups are thought to enhance the polymer's performance, particularly in dispersing sludges and inhibiting scale. irowater.com The molar ratio of IPPA to the hydroxylated alkyl acrylate is a critical parameter that is optimized to achieve the desired balance of properties. google.com Ratios of IPPA to the acrylate comonomer can range from approximately 3:1 to 0.5:1. google.com The synthesis is typically performed in an aqueous medium using a free-radical initiator like ammonium persulfate. google.com

An example of a synthesis for an this compound/hydroxypropylacrylate copolymer is provided in the table below.

Table 2: Example Synthesis of this compound/Hydroxypropylacrylate Copolymer

| Parameter | Value |

|---|---|

| This compound (54%) | 30.7 g (0.14 mole) |

| Hydroxypropylacrylate | 36.4 g (0.28 mole) |

| Water | 144.9 g |

| Molar Ratio (IPPA:HPA) | 0.5:1 |

| Reference | prepchem.com |

These copolymers have demonstrated efficacy in controlling deposits and corrosion in cooling water systems. googleapis.comgoogle.com Furthermore, terpolymers can be created by including a third monomer, such as acrylic acid, to further enhance the polymer's performance profile. cqvip.comgoogle.com

Copolymerization with Acrylamide (B121943) and Related Monomers

The copolymerization of this compound with acrylamide and its derivatives presents a pathway to novel polymers with combined functionalities. Acrylamide monomers, which can be prepared from acrylonitrile (B1666552), are known to participate in copolymerization reactions under various conditions, including solution, emulsion, and suspension polymerization. google.com

While direct copolymerization data for this compound and acrylamide is not extensively detailed in readily available literature, the principles of their copolymerization can be inferred from related systems. For instance, copolymers of N-isopropylacrylamide (NIPAAm), a well-known thermo-responsive monomer, with acrylic acid derivatives have been synthesized to create materials that respond to both temperature and pH. nih.govrsc.org These studies often employ free radical polymerization. mdpi.comnih.gov The reactivity ratios of acrylamide with acrylic acid have been studied, indicating that the reactivity of the monomers can be influenced by factors such as pH and monomer concentration in aqueous solutions. polimi.ituobaghdad.edu.iq

Copolymers of this compound have been prepared with other monomers, such as hydroxylated alkyl acrylates, using aqueous solution polymerization with initiators like ammonium persulfate. google.com The formation of these copolymers has been confirmed using ³¹P NMR spectroscopy, where the appearance of broad absorptions is indicative of polymer formation. google.com

| Monomer 1 | Monomer 2 | Polymerization Method | Key Findings | Reference |

| This compound | Hydroxylated alkyl acrylates | Aqueous solution polymerization | Successful copolymer formation confirmed by ³¹P NMR. | google.com |

| N-isopropylacrylamide | Propylacrylic acid | RAFT Polymerization | Resulting copolymers exhibit dual pH and temperature sensitivity. | nih.gov |

| Acrylamide | Acrylic acid | Free radical polymerization | Reactivity ratios are dependent on pH and monomer concentration. | polimi.ituobaghdad.edu.iq |

Copolymerization with Other Phosphonic Acid Monomers (e.g., Vinyl Phosphonic Acid)

This compound can be copolymerized with other phosphonic acid-containing monomers, such as vinylphosphonic acid, to create polymers with a high density of phosphonic acid groups. google.comlabpartnering.org The copolymerization of vinylphosphonic acid with other monomers can sometimes be challenging due to differences in polymerization speeds. google.com However, employing precipitation polymerization in an organic solvent that dissolves the monomers but not the resulting polymer can help to mitigate these differences and lead to copolymers with a high phosphorus content. google.com

The polymerization of vinylphosphonic acid itself can be initiated by heat, ultraviolet light, or free radical initiators at temperatures ranging from 10°C to 300°C. google.com Both neutral and acidic salts of vinylphosphonic acid can also be polymerized. google.com The resulting polyvinylphosphonic acid is soluble in water and alcohols. google.com Copolymers containing both this compound and vinylphosphonic acid units combine the properties of both monomers, leading to materials with potential applications as scale inhibitors and in other areas where high charge density is beneficial. google.com

Controlled Polymerization Techniques for this compound Monomers

To achieve polymers with well-defined architectures, controlled polymerization techniques are increasingly being employed for phosphorus-containing monomers.

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. googleapis.com This method has been successfully applied to phosphonate-containing monomers, demonstrating its utility for creating well-defined phosphorus-based materials. rsc.org

For instance, the RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate (MAPC1), a monomer structurally related to this compound, has been reported. rsc.org The polymerization, carried out in a solvent like DMF at 70°C, yielded polymers with good control over molecular weight. rsc.org The choice of solvent was found to be crucial, with polarity affecting the polymerization rate and the occurrence of side reactions. rsc.org

Furthermore, the synthesis of block copolymers using a poly(dimethyl(methacryloyloxy)methyl phosphonate) (PMAPC1) macro-chain transfer agent has been demonstrated, highlighting the living character of the polymerization. rsc.org The resulting phosphonate ester-containing polymer can be subsequently hydrolyzed to yield the corresponding poly(phosphonic acid). rsc.org The direct RAFT polymerization of the unprotected (methacryloyloxy)methyl phosphonic acid has also been achieved. rsc.org The ability to create well-defined homo- and block copolymers of phosphonic acid-containing monomers opens up possibilities for designing advanced materials for various applications. nih.gov Acid can also be employed in RAFT polymerization to enhance the synthesis of multiblock copolymers by increasing the propagation rate and minimizing the required initiator concentration. rsc.org

| Monomer | RAFT Agent | Solvent | Key Findings | Reference |

| Dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) | Dithioester | DMF | Controlled polymerization with predictable molecular weights. Solvent polarity influences reaction control. | rsc.org |

| (Methacryloyloxy)methyl phosphonic acid (hMAPC1) | Not specified | Not specified | Successful controlled polymerization of the unprotected acid monomer. | rsc.org |

| 4-Vinylphenylboronic acid (4-VBA) | Various CTAs | Not specified | Synthesis of well-defined homo- and block copolymers with low dispersity. | nih.gov |

Acyclic Diene Metathesis (ADMET) Polymerization and Post-Polymerization Functionalization

Acyclic Diene Metathesis (ADMET) polymerization is a step-growth polycondensation method that allows for the synthesis of polymers with precisely spaced functional groups along a polyolefin backbone. researchgate.netadvancedsciencenews.com This technique is particularly useful for creating well-defined acid-functionalized materials. researchgate.net

The synthesis of polyethylene (B3416737) with precisely spaced phosphonic acid groups has been achieved through ADMET polymerization of a protected phosphonic acid-containing diene monomer. researchgate.net The polymerization is typically carried out using a Grubbs' first-generation catalyst, followed by hydrogenation of the unsaturated polymer backbone with Wilkinson's catalyst. researchgate.net

A critical step in this process is the post-polymerization functionalization to deprotect the phosphonic acid groups. This is often achieved by reacting the polymer with bromotrimethylsilane (B50905), which quantitatively converts the phosphonate esters to phosphonic acid. researchgate.netrsc.org This "heterogeneous to homogeneous deprotection" strategy is key to obtaining the final acid-functionalized polyethylene while maintaining the precision of the polymer structure. researchgate.net This method provides exceptional control over the polymer microstructure, which is crucial for understanding structure-property relationships. researchgate.net

Post-polymerization modification is a versatile strategy for introducing a wide range of functionalities into a pre-existing polymer, potentially creating novel materials that are not accessible through direct polymerization of the corresponding functional monomers. utexas.eduresearchgate.netrsc.org

Chemical Reactivity and Derivatization Pathways of Isopropenylphosphonic Acid

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a key feature of the reactivity of isopropenylphosphonic acid derivatives. These reactions primarily involve the displacement of the isopropenyl group or transformations at the phosphorus center.

Replacement of the Isopropenyl Group with Amines, Alcohols, and Thiols

Derivatives like diethyl isopropenylphosphonate (DEIPP) can undergo nucleophilic substitution reactions where the isopropenyl group is replaced by various nucleophiles. This allows for the synthesis of a diverse range of phosphonate (B1237965) compounds. Amines, alcohols, and thiols are commonly employed nucleophiles for this purpose. cas.cn The general reactivity trend for these nucleophiles often follows their nucleophilicity, with amines and thiols being more nucleophilic than alcohols. libretexts.org For instance, the reaction with amines can lead to the formation of aminophosphonates, while thiols can yield thiophosphonates. cas.cnlibretexts.org The reaction conditions, such as the choice of solvent and the use of a base, are critical for activating the nucleophile and facilitating the substitution. libretexts.org

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Notes |

|---|---|---|

| Amines | Aminophosphonates | Can be challenging due to the basicity of amines, potentially leading to side reactions. libretexts.org |

| Alcohols | Alkoxyphosphonates | Often requires conversion of the alcohol to the more nucleophilic alkoxide. libretexts.org |

| Thiols | Thiophosphonates | Thiols are generally strong nucleophiles, facilitating this transformation. libretexts.org |

Investigating Contradictions in Reported Reactivity and Reaction Pathways

Discrepancies in the reported reactivity of this compound derivatives in nucleophilic substitution reactions can often be attributed to variations in experimental conditions. Factors such as solvent polarity, reaction temperature, and the presence or absence of a catalyst can significantly influence the reaction outcome, leading to competing pathways like elimination versus substitution.

Systematic studies are necessary to resolve these contradictions. Such investigations should involve:

Solvent Effects: Comparing reaction outcomes in aprotic solvents (e.g., DMF) versus protic solvents (e.g., ethanol).

Catalyst Screening: Evaluating the efficiency of different transition-metal catalysts, such as palladium or copper complexes, which can alter reaction pathways.

Byproduct Analysis: Utilizing techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify byproducts, thereby elucidating competing reaction mechanisms.

Oxidation and Reduction Transformations

The isopropenyl group and the phosphorus center are both susceptible to oxidation and reduction, opening pathways to other important classes of organophosphorus compounds.

Conversion to Phosphonic Acids or Phosphine (B1218219) Derivatives

This compound and its esters can be transformed through redox reactions. Oxidation of the compound can yield other phosphonic acids. Common oxidizing agents used for such transformations include hydrogen peroxide and potassium permanganate.

Conversely, reduction of the phosphonic acid or its esters can lead to the formation of phosphine derivatives. Potent reducing agents like lithium aluminum hydride are typically required for this conversion. The reduction of phosphine oxides to phosphines is a crucial transformation in organophosphorus chemistry, and various methods using silanes or other reducing agents have been developed for this purpose. organic-chemistry.org

Table 2: Oxidation and Reduction Reactions

| Transformation | Reagent Example | Product Class |

|---|---|---|

| Oxidation | Hydrogen Peroxide, Potassium Permanganate | Phosphonic Acids |

| Reduction | Lithium Aluminum Hydride | Phosphine Derivatives |

Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and vinylphosphonates like this compound are viable substrates for such transformations. eie.grwikipedia.org

Influence of Electronic Nature on Reactivity in Metal-Catalyzed Couplings

The electronic properties of this compound significantly influence its reactivity in metal-catalyzed cross-coupling reactions, such as the Heck or Suzuki-Miyaura reactions. mdpi.com The isopropenyl group's electron-withdrawing effect enhances the electrophilicity of the phosphorus atom. In reactions like the Heck coupling, which typically involves the reaction of an unsaturated halide with an alkene catalyzed by palladium, the electronic nature of the alkene substrate is critical. wikipedia.orgorganic-chemistry.org Alkenes bearing electron-withdrawing groups, like the phosphonate moiety in this compound, are often ideal substrates. wikipedia.org

In Suzuki-Miyaura coupling, the electronic effects of substituents on the coupling partners can impact reaction efficiency. mdpi.com For phosphonates, electron-deficient aryl groups have been shown to improve coupling yields, partly by stabilizing transient metal-phosphonate intermediates. This suggests that the inherent electronic properties of the isopropenylphosphonate structure would play a key role in the kinetics and outcome of such cross-coupling reactions. The development of catalysts, including nickel and palladium complexes, has expanded the scope of these C-P cross-coupling reactions, allowing for the synthesis of a wide array of organophosphorus compounds under various conditions. nih.govbeilstein-journals.orgbeilstein-journals.org The choice of catalyst and ligands can be crucial, as their steric and electronic properties play a significant role in the catalytic activity. eie.gr

Advanced Characterization and Spectroscopic Analysis of Isopropenylphosphonic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organophosphorus compounds. The presence of the phosphorus-31 (³¹P) nucleus, which is 100% naturally abundant and has a spin of ½, provides a direct probe into the chemical environment of the phosphonate (B1237965) group. wikipedia.org

³¹P NMR for Phosphorus Environment and Polymer Formation Monitoring

³¹P NMR spectroscopy offers a distinct window into the chemical environment of the phosphorus atom. The chemical shift (δ) is highly sensitive to the electronic environment, including the nature of substituents and the state of protonation or esterification. For monomeric isopropenylphosphonic acid, the ³¹P chemical shift is expected in the typical range for alkyl phosphonic acids.

During the polymerization of vinylphosphonic acid, a close analog, changes in the ³¹P NMR spectrum are observed. The broad signal of the resulting poly(vinylphosphonic acid) (PVPA) appears at a different chemical shift compared to the monomer. researchgate.netfigshare.com For instance, studies on PVPA have reported ³¹P NMR signals around δ = 32.1 ppm (in D₂O), which can be used to monitor the conversion of the monomer to the polymer. researchgate.net Furthermore, ³¹P NMR is effective in detecting side reactions, such as the formation of phosphonic acid anhydrides (P-O-P linkages) during thermal treatment or in non-aqueous polymerization conditions, which resonate at different chemical shifts. rsc.orgnih.gov This makes ³¹P NMR an essential technique for monitoring the polymerization of this compound, verifying the structure of the resulting polymer, and identifying any structural irregularities. nih.govresearchgate.net

¹³C NMR for Carbon Skeleton and Functional Group Identification

¹³C NMR spectroscopy provides detailed information about the carbon framework of this compound. A key feature in the ¹³C NMR spectrum of organophosphonates is the presence of coupling between the phosphorus and carbon atoms (J-coupling). jeol.com The magnitude of the coupling constant depends on the number of bonds separating the two nuclei.

One-bond coupling (¹JCP): This coupling is typically large, often exceeding 100 Hz, and is characteristic of the carbon atom directly bonded to the phosphorus atom. jeol.comjeol.com

Two-bond coupling (²JCP): Coupling to the vinyl carbons will also be observed, providing valuable connectivity information.

Three-bond coupling (³JCP): Coupling may also be observed with the methyl carbon.

The disappearance of the vinyl carbon signals (typically in the range of 120-140 ppm) and the appearance of new signals corresponding to the saturated polymer backbone are clear indicators of successful polymerization. figshare.com

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Coupling Constant (Hz) |

|---|---|---|

| C-P | ~135-145 | ¹JCP ≈ 130-170 |

| =CH₂ | ~125-135 | ²JCP ≈ 5-15 |

| -CH₃ | ~15-25 | ³JCP ≈ 5-10 |

Multidimensional NMR for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning signals and elucidating the detailed structure of this compound and its derivatives.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of proton signals to their corresponding carbons.

Covariance NMR: Advanced processing techniques like Unsymmetrical/Generalized Indirect Covariance (U/GIC) can be used to calculate a carbon-phosphorus 2D spectrum from ¹H-¹³C and ¹H-³¹P data, providing a direct C-P correlation map even without direct measurement. nih.gov

These multidimensional methods are crucial for confirming the structure of novel derivatives and for detailed microstructural analysis of polymers derived from this compound. biorxiv.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.

Identification of Characteristic Vibrational Modes (P=O, C=C)

For this compound, the IR spectrum is dominated by absorptions from the phosphonic acid group and the carbon-carbon double bond.

Phosphonic Acid Group Vibrations: The P=O (phosphoryl) stretching vibration gives rise to a strong and prominent absorption band, typically found in the 1150-1250 cm⁻¹ region. The exact position can be influenced by hydrogen bonding. The P-O-H moiety also produces characteristic bands, including P-OH stretching (around 910-1040 cm⁻¹) and broad O-H stretching absorptions from extensive hydrogen bonding (typically 2500-3300 cm⁻¹). nih.govresearchgate.net The 900-1200 cm⁻¹ range is often complex due to various overlapping P-O stretching vibrations. nih.govresearchgate.net

Isopropenyl Group Vibrations: The C=C stretching vibration of the isopropenyl group is expected to produce a distinct absorption band in the 1640-1680 cm⁻¹ region. libretexts.org Additionally, C-H stretching vibrations from the vinyl (=CH₂) and methyl (-CH₃) groups will appear in the 2850-3100 cm⁻¹ range. libretexts.orglibretexts.org

Monitoring the disappearance or significant reduction in the intensity of the C=C stretching band at ~1650 cm⁻¹ is a straightforward way to follow the progress of polymerization.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| P=O | Stretching | 1150 - 1250 | Strong |

| P-OH | Stretching | 910 - 1040 | Medium-Strong |

| O-H | Stretching (H-bonded) | 2500 - 3300 | Broad, Strong |

| C=C | Stretching | 1640 - 1680 | Medium |

| =C-H | Stretching | 3020 - 3100 | Medium |

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns. Due to the high polarity and low volatility of phosphonic acids, "soft" ionization techniques are preferred.

Electrospray Ionization (ESI): ESI is an ideal technique for analyzing phosphonic acids as it generates ions directly from a solution with minimal fragmentation. wikipedia.orgcreative-proteomics.com this compound can be analyzed in either positive or negative ion mode.

Negative Ion Mode: This mode is often highly effective for acidic compounds, typically yielding a prominent pseudomolecular ion corresponding to the deprotonated molecule, [M-H]⁻.

Positive Ion Mode: In this mode, the protonated molecule, [M+H]⁺, or adducts with cations like sodium, [M+Na]⁺, may be observed. nih.gov

Tandem Mass Spectrometry (MS/MS): To gain structural information, the pseudomolecular ion can be selected and subjected to collision-induced dissociation (CID). The fragmentation of phosphonic acids and their esters is complex, but common fragmentation pathways include the neutral loss of the phosphoric acid moiety (H₃PO₃) or water. nih.gov The analysis of these fragment ions helps to confirm the structure of the parent molecule and identify unknown derivatives or impurities.

GC-MS for Metabolite and Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of phosphonic acids, including this compound, direct analysis by GC-MS is challenging. researchgate.net Therefore, a derivatization step is typically required to convert the analyte into a more volatile and less polar derivative. nih.gov

Common derivatization reagents for phosphonic acids include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or diazomethane and its derivatives. nih.govnih.gov The derivatization process replaces the acidic protons of the phosphonic acid group with non-polar functional groups, such as trimethylsilyl (B98337) (TMS) groups, rendering the molecule suitable for GC analysis.

The GC-MS analysis of derivatized this compound would involve the following general steps:

Derivatization: The sample containing this compound is treated with a suitable derivatizing agent.

Gas Chromatography: The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column.

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound.

Table 1: General GC-MS Parameters for the Analysis of Derivatized Phosphonic Acids

| Parameter | Typical Value/Condition |

| Column | PE-5MS (or equivalent) |

| Injection Temperature | 250 °C |

| Oven Program | Isothermal at 75 °C, then ramped to 280 °C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Ion Trap |

This table represents typical parameters and may require optimization for specific applications.

LC-MS for Complex Mixture Analysis and Pathway Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that is well-suited for the analysis of polar and non-volatile compounds like this compound in complex matrices. nih.govwindows.netwindows.net Unlike GC-MS, LC-MS generally does not require derivatization, allowing for a more direct analysis of the analyte in its native form.

In LC-MS, the sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer. Various LC techniques can be employed, such as reversed-phase chromatography, hydrophilic interaction liquid chromatography (HILIC), or ion-exchange chromatography, to achieve optimal separation of phosphonic acids from other components in the mixture. nih.govwindows.netwindows.net

The mass spectrometer can be operated in different modes, such as full scan mode to obtain a mass spectrum of the eluting compounds or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity in quantitative analysis. windows.netwindows.net

LC-MS/MS, a tandem mass spectrometry technique, is particularly valuable for structural elucidation and pathway identification. In LC-MS/MS, a precursor ion corresponding to the molecule of interest is selected, fragmented, and the resulting product ions are detected. This provides structural information and allows for the confident identification of compounds in complex mixtures.

Publicly available data from resources like PubChem provide predicted collision cross-section (CCS) values for different adducts of this compound. uni.lu This information is crucial for the development of LC-MS methods and for the identification of the compound in experimental data.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 123.02056 | 124.5 |

| [M+Na]+ | 145.00250 | 132.5 |

| [M-H]- | 121.00600 | 121.5 |

| [M+NH4]+ | 140.04710 | 146.1 |

| [M+K]+ | 160.97644 | 131.9 |

| [M+H-H2O]+ | 105.01054 | 119.2 |

Data sourced from PubChem CID 557541. uni.lu These values are predicted and serve as a reference for method development.

X-ray Crystallography

Determination of Solid-State Molecular Structure and Stereochemistry

The process of X-ray crystallography involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. nih.gov The diffraction pattern is a unique fingerprint of the crystal's internal structure, from which an electron density map can be generated. By fitting the known atoms of the molecule into this map, a detailed three-dimensional model of the molecule can be constructed. nih.gov

For this compound and its derivatives, X-ray crystallography can provide critical insights into:

Molecular Conformation: The preferred spatial arrangement of the atoms in the solid state.

Intermolecular Interactions: The presence and nature of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the crystal packing.

Stereochemistry: In the case of chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of the stereocenters.

While a specific crystal structure for this compound is not available in the reviewed public literature, the structures of numerous other phosphonic acids and their derivatives have been determined using this technique. beilstein-journals.org For example, the crystal structure of methylphosphonic acid reveals a distorted tetrahedral geometry around the phosphorus atom. beilstein-journals.org The existence of a crystalline salt, cis-Propenylphosphonic Acid (R)-(+)-a-Methylbenzylamine Salt, which is an isomer, suggests that this compound and its derivatives are amenable to crystallization and subsequent X-ray diffraction analysis. pharmaffiliates.com

Table 3: General Steps in X-ray Crystallography

| Step | Description |

| Crystallization | Growing a high-quality single crystal of the compound. |

| Data Collection | Mounting the crystal and exposing it to an X-ray beam to collect diffraction data. |

| Structure Solution | Using the diffraction data to determine the phases and calculate an initial electron density map. |

| Structure Refinement | Fitting the atomic model to the electron density map and refining the atomic positions and other parameters. |

The structural information obtained from X-ray crystallography is invaluable for understanding the structure-activity relationships of this compound and its derivatives, and for the rational design of new compounds with specific properties.

Computational and Theoretical Studies of Isopropenylphosphonic Acid

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to understand the electronic structure, geometry, and reactivity of isopropenylphosphonic acid. These calculations can provide a wealth of information, from the distribution of electrons within the molecule to the energetics of chemical reactions.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. This approach offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of this compound.

DFT calculations can predict various electronic properties that are crucial for understanding the reactivity of this compound. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack.

Furthermore, DFT can be used to compute molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps are invaluable for predicting how this compound will interact with other molecules, highlighting regions that are electron-rich (negatively charged) and electron-poor (positively charged). Such information is critical for understanding intermolecular interactions and the initial steps of chemical reactions.

Table 1: Predicted Electronic Properties of this compound using DFT (Note: The following data is illustrative and represents the type of information that can be obtained from DFT calculations. Actual values would depend on the specific level of theory and basis set used.)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates the energy of the outermost electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, including the structures of intermediates and, crucially, the transition states.

The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Locating the transition state structure and calculating its energy allows for the determination of the activation energy, which is a key factor governing the reaction rate. For example, in the polymerization of this compound, DFT calculations could be used to model the initiation, propagation, and termination steps, providing insights into the stereochemistry and regioselectivity of the process.

Frequency calculations are also performed on the optimized geometries of reactants, products, and transition states. A key characteristic of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Computational methods can predict various spectroscopic parameters for this compound, which can be compared with experimental data to confirm the molecular structure and aid in the interpretation of spectra.

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ³¹P) and coupling constants. These predictions can be highly valuable in assigning the peaks in experimental NMR spectra, especially for complex molecules or for distinguishing between different isomers or conformers.

Table 2: Predicted Spectroscopic Data for this compound (Note: This table provides an example of the kind of spectroscopic data that can be generated computationally.)

| Spectroscopic Parameter | Predicted Value | Experimental Correlation |

|---|---|---|

| ³¹P NMR Chemical Shift | 18.5 ppm | Can be compared with experimental ³¹P NMR spectra to identify the phosphorus environment. |

| ¹³C NMR Chemical Shift (C=C) | 130-140 ppm | Helps in assigning the signals of the vinylic carbons in the ¹³C NMR spectrum. |

| P=O Stretching Frequency (IR) | 1250 cm⁻¹ | Corresponds to the strong absorption band for the phosphonyl group in the experimental IR spectrum. |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the electronic structure of a single molecule or a small number of interacting molecules, molecular modeling and dynamics simulations are used to study the behavior of larger systems, such as polymers or molecules in solution, over time.

This compound, like many molecules, can exist in different spatial arrangements or conformations due to the rotation around its single bonds. Molecular mechanics force fields can be used to perform a conformational analysis to identify the most stable conformers and the energy barriers between them. Understanding the preferred conformation is important as it can influence the molecule's reactivity and its interactions with other molecules.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. In an MD simulation, the motion of each atom in the system is calculated over time by solving Newton's equations of motion. This allows for the exploration of the different conformations accessible to the molecule at a given temperature and the study of intermolecular interactions, such as hydrogen bonding, between this compound molecules or with solvent molecules.

For polymers derived from this compound, molecular dynamics simulations are an invaluable tool for understanding their structure and properties at the nanoscale. By simulating a system containing multiple polymer chains, researchers can investigate:

Polymer Morphology: At a larger scale, simulations can predict how the polymer chains pack together to form the bulk material. This can reveal whether the polymer is amorphous or has regions of crystalline order, which in turn affects its mechanical and thermal properties.

Interactions with Other Molecules: Simulations can model the interaction of the polymer with other components in a composite material or its behavior at an interface. For example, the interaction of poly(this compound) with metal surfaces can be studied to understand its role as a corrosion inhibitor or adhesion promoter.

These simulations provide a molecular-level understanding of the macroscopic properties of materials containing this compound, guiding the design of new materials with tailored functionalities.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or environmental fate. wikipedia.org These models are valuable for predicting the properties of new or untested chemicals, thereby reducing the need for extensive experimental testing. wikipedia.org For organophosphorus compounds like this compound, QSAR models can provide insights into their potential bioactivity and environmental impact.

Predictive Studies for Bioactivity and Environmental Fate

Predictive Studies for Bioactivity:

QSAR models for organophosphates have been developed to predict acute oral toxicity, often expressed as the median lethal dose (LD50). nih.govtandfonline.combas.bg These models are typically built using a dataset of diverse organophosphate compounds and employ statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN). nih.gov

One study on organophosphates identified several key molecular descriptors that are significant in predicting oral acute toxicity. nih.gov These descriptors, which could be used to estimate the potential bioactivity of this compound, include:

ALOGP2: A measure of the hydrophobicity of the molecule.

RDF030u (Radial Distribution Function): A descriptor related to the 3D arrangement of atoms.

RDF065p (Radial Distribution Function): Another 3D descriptor reflecting atomic properties.

GATS5m (Geary Autocorrelation): A 2D descriptor that considers the spatial distribution of atomic masses.

A Back-Propagation Artificial Neural Network (BPANN) model utilizing these descriptors showed high predictive accuracy for a set of organophosphates, with a squared correlation coefficient (R²) of 0.9999 and a low root mean square error (RMSE) of 0.00168. nih.gov

Another QSAR study focusing on the acute oral toxicity of organophosphates in rats developed a model using genetic algorithm-based multiple linear regression (GA-MLR). tandfonline.com This model highlighted the importance of descriptors such as the number of hydrogen bond donors (NumHDonors) and partial charge properties (PEOE_VSA). tandfonline.com The model demonstrated good predictive capability with an external test set coefficient of determination (R²ext) of 0.7360. tandfonline.com An increase in the number of hydrogen bond donors was found to decrease toxicity. tandfonline.com

A different QSAR investigation on phosphonates to predict toxicity identified molecular volume (V), the charge of the most electronegative atom (q), and the energy of the highest occupied molecular orbital (EHOMO) as critical descriptors. researchgate.net The resulting model showed a good correlation with experimental data, with an R² of 82.71%. researchgate.net

The table below summarizes the types of descriptors used in various QSAR models for organophosphates and phosphonates, which could be applied to predict the bioactivity of this compound.

| Model Type | Predicted Endpoint | Key Descriptor Types | Statistical Method | Model Performance (R²) |

| Organophosphates | Oral Acute Toxicity (LD50) | Hydrophobicity, 3D structure, 2D autocorrelation | BPANN | 0.9999 |

| Organophosphates | Rat Acute Toxicity | Hydrogen bond donors, Partial charges | GA-MLR | 0.7451 |

| Phosphonates | Toxicity | Molecular volume, Atomic charge, Molecular orbital energy | MLR | 0.8271 |

Predictive Studies for Environmental Fate:

While QSAR models are recognized as important tools for assessing the environmental fate of chemicals, specific predictive models for this compound are scarce in the literature. researchgate.net The environmental fate of a chemical encompasses processes like biodegradation, soil sorption, and hydrolysis.

General QSAR and expert systems are available for predicting physicochemical properties that influence environmental fate, such as the octanol-water partition coefficient, aqueous solubility, and bioconcentration factor. researchgate.netnih.govnih.gov However, the application of these general models to a specific compound like this compound would require a dedicated study to ensure the compound falls within the model's applicability domain.

The degradation of phosphonates in the environment is known to be challenging due to the stability of the carbon-phosphorus bond. mdpi.com Microorganisms have, however, evolved enzymatic pathways to degrade some phosphonates, particularly in phosphate-limited environments. mdpi.com QSAR models could potentially predict the susceptibility of this compound to microbial degradation by correlating structural features with known degradation rates of analogous compounds.

The table below outlines the environmental fate parameters that can be predicted by general QSAR models and their relevance to this compound.

| Environmental Fate Parameter | Relevance to this compound | Potential QSAR Descriptors |

| Biodegradation | Predicts the persistence of the compound in the environment. | Molecular size, presence of functional groups, electronic properties. |

| Soil Sorption (Koc) | Indicates the likelihood of the compound to bind to soil particles, affecting its mobility. | Hydrophobicity (logP), charge, polar surface area. |

| Bioconcentration Factor (BCF) | Estimates the potential for the compound to accumulate in aquatic organisms. | Hydrophobicity (logP), molecular size. |

Due to the lack of specific QSAR studies for this compound's environmental fate, any predictions would be based on models for broader chemical classes and should be interpreted with caution.

Applications of Isopropenylphosphonic Acid and Its Derivatives in Advanced Materials and Systems

Polymeric Material Development

The unique chemical nature of isopropenylphosphonic acid and its esters enables their use in modifying and enhancing the properties of various polymers. Their applications range from improving safety features to imparting novel functionalities.

Flame Retardant Additives for Polymer Matrices

The incorporation of phosphorus-containing compounds is a well-established strategy for imparting flame retardancy to polymers. This compound derivatives have been investigated for this purpose, offering a reactive approach to creating inherently flame-retardant materials. By copolymerizing these monomers into the main polymer chain, leaching of the flame-retardant additive is prevented, ensuring permanent protection.

A notable example is the synthesis of an intrinsically flame-retardant copolymer of acrylonitrile (B1666552) (AN) with isopropenyl-phosphonic acid dimethyl ester (IPADE). Research has shown that the integration of IPADE into the polyacrylonitrile (B21495) (PAN) backbone significantly enhances its thermal stability and flame retardancy. researchgate.net The phosphonate (B1237965) groups are believed to act in both the condensed and gaseous phases during combustion. In the condensed phase, they promote the formation of a protective char layer, which insulates the underlying material from heat and oxygen. In the gas phase, phosphorus-containing radicals can interrupt the chemical reactions of combustion. scispace.com